Glesatinib - 936694-12-1

Glesatinib

Catalog Number: EVT-269103
CAS Number: 936694-12-1
Molecular Formula: C31H27F2N5O3S2
Molecular Weight: 619.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glesatinib (MGCD265) is a small molecule kinase inhibitor with dual inhibitory activity against the c-MET and AXL receptor tyrosine kinases (RTKs). [, , ] These RTKs are implicated in various cellular processes, including cell growth, survival, proliferation, and migration. [] Aberrant activation of these pathways is frequently observed in various cancers, making them attractive therapeutic targets. [] Glesatinib functions as a type II kinase inhibitor, meaning it binds to the inactive conformation of the kinase domain. [] This characteristic distinguishes it from type I inhibitors and may confer advantages in overcoming certain resistance mechanisms. [, ]

Crizotinib

Compound Description: Crizotinib is a type I MET tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC) with MET amplifications or MET exon 14 mutations. [] Crizotinib binds to the active site of MET, inhibiting its kinase activity.

Savolitinib

Compound Description: Savolitinib is another type I MET TKI being evaluated for the treatment of MET-driven cancers. [] Like Crizotinib, it exerts its therapeutic effect by binding to the active site of MET and inhibiting its kinase activity.

Capmatinib

Compound Description: Capmatinib, a type I MET TKI, is currently under clinical investigation for treating NSCLC with MET exon 14 skipping mutations and MET amplification. [] It functions by binding to the active site of the MET receptor, hindering its kinase activity.

Cabozantinib

Compound Description: Cabozantinib is a type II MET TKI with a broader spectrum of inhibitory activity against other receptor tyrosine kinases, including VEGFR2 and AXL. [, ] This multi-kinase inhibition profile contributes to its anti-tumor activity in various cancers.

Merestinib

Compound Description: Merestinib is a type II MET TKI that has demonstrated efficacy in preclinical models of MET-driven cancers. [] It inhibits MET kinase activity by binding to the kinase domain with a type II binding mode.

Relevance: Studies have investigated the potential of Glesatinib in combination with Erlotinib to overcome acquired resistance to EGFR inhibitors in NSCLC. [, ] Glesatinib's ability to inhibit both MET and SMO, a key component of the Hedgehog pathway, makes it a promising candidate for combination therapy to target multiple resistance mechanisms simultaneously.

Docetaxel

Compound Description: Docetaxel is a chemotherapy drug commonly used in the treatment of various cancers, including NSCLC. []

Relevance: A phase I clinical trial evaluated the safety and efficacy of Glesatinib in combination with Docetaxel in patients with advanced solid tumors. [] This combination aimed to enhance the anti-tumor activity by targeting both tumor cells directly with Docetaxel and inhibiting MET signaling with Glesatinib.

Sitravatinib (MGCD516)

Compound Description: Sitravatinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, AXL, VEGFR, and RET. [, ] Its multi-kinase inhibitory activity contributes to its anti-tumor efficacy in various preclinical cancer models.

Foretinib

Compound Description: Foretinib is a multi-kinase inhibitor that targets MET, VEGFR, and PDGFR. [] It exhibits anti-tumor activity in various preclinical cancer models and has been investigated in clinical trials for solid tumors.

Overview

Glesatinib, also known as MGCD265, is a multitargeted receptor tyrosine kinase inhibitor primarily designed to inhibit the mesenchymal-epithelial transition factor and AXL receptor tyrosine kinase. This compound has been investigated for its potential therapeutic effects in various solid tumors characterized by aberrant MET and AXL signaling pathways. Glesatinib has shown promise in preclinical models and clinical trials, demonstrating antitumor activity against MET-driven cancers, particularly those with specific mutations such as MET exon 14 skipping .

Source and Classification

Glesatinib is classified as a type II receptor tyrosine kinase inhibitor. It targets multiple kinases, including MET and AXL, which are implicated in cancer cell proliferation, survival, and metastasis. The compound was developed by the pharmaceutical company Mirati Therapeutics and has been subject to various clinical trials aimed at assessing its safety and efficacy in treating solid tumors associated with MET aberrations .

Synthesis Analysis

The synthesis of glesatinib involves several chemical reactions that are optimized to yield high purity and potency. While specific synthetic routes are proprietary, the general approach includes:

  • Starting Materials: The synthesis typically begins with commercially available precursors that undergo multiple steps of functional group modification.
  • Key Reactions: Common methods include amination, acylation, and cyclization reactions to construct the core structure of glesatinib.
  • Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity levels necessary for biological testing.
Molecular Structure Analysis

The molecular structure of glesatinib can be represented by its chemical formula C19H20N4OC_{19}H_{20}N_{4}O and a molecular weight of approximately 320.39 g/mol. The compound features:

  • Core Structure: A central phenyl ring substituted with various functional groups that enhance its binding affinity to target kinases.
  • Functional Groups: The presence of amino and carbonyl groups contributes to its biological activity by facilitating interactions with the ATP-binding site of the target kinases.

Data from crystallographic studies can provide insights into the three-dimensional conformation of glesatinib when bound to its targets, revealing critical interactions that underpin its inhibitory effects .

Chemical Reactions Analysis

Glesatinib's activity is primarily based on its ability to inhibit kinase activity through competitive binding at the ATP-binding site. Key reactions include:

  • Binding Mechanism: Glesatinib binds to the inactive DFG-out conformation of MET, preventing autophosphorylation and subsequent downstream signaling that promotes tumor growth.
  • Resistance Mechanisms: Studies have identified mutations within the MET activation loop that confer resistance to other inhibitors but retain sensitivity to glesatinib, highlighting its unique binding properties .

These interactions underscore the importance of understanding resistance mechanisms in developing effective cancer therapies.

Mechanism of Action

Glesatinib exerts its antitumor effects through several mechanisms:

  • Inhibition of MET Signaling: By blocking MET activation, glesatinib disrupts pathways involved in cell proliferation and survival. This is particularly relevant in tumors with MET exon 14 alterations.
  • AXL Inhibition: Glesatinib also targets AXL, a receptor implicated in drug resistance and tumor progression. Inhibition of AXL signaling can enhance the efficacy of other therapeutic agents by overcoming resistance mechanisms .
  • Induction of Apoptosis: Through these pathways, glesatinib can induce apoptosis in cancer cells, leading to reduced tumor growth.

Clinical studies have reported modest objective response rates in patients treated with glesatinib in combination with other agents like erlotinib or docetaxel .

Physical and Chemical Properties Analysis

Glesatinib displays several physical and chemical properties relevant for its application:

  • Solubility: It is generally soluble in organic solvents but may have limited aqueous solubility, which can affect bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain potency over time.
  • Melting Point: Data on melting points can indicate purity levels; higher melting points typically correlate with higher purity.

These properties are critical for formulation development and ensuring effective delivery in clinical settings .

Applications

Glesatinib has several scientific applications:

  • Cancer Therapy: It is primarily investigated for treating solid tumors associated with MET aberrations. Clinical trials have explored its use as monotherapy or in combination with other agents.
  • Research Tool: Glesatinib serves as a valuable tool for studying MET/AXL signaling pathways and their roles in cancer biology, providing insights into potential therapeutic strategies against resistant tumor phenotypes.
  • Drug Development: Ongoing research aims to optimize glesatinib's efficacy and safety profile while exploring combinations with other targeted therapies or immunotherapies.
Molecular Pharmacology and Target Engagement

Kinase Inhibition Profile and Selectivity

Dual Inhibition of MET and AXL Tyrosine Kinases

Glesatinib (MGCD265) is a rationally designed, ATP-competitive small-molecule inhibitor exhibiting potent dual antagonism against MET (hepatocyte growth factor receptor, HGFR) and AXL receptor tyrosine kinases. Biochemical assays demonstrate nanomolar inhibitory activity, with IC₅₀ values of 1 nM for MET and <3 nM for AXL [3] [6]. This dual targeting is pharmacologically significant due to the established roles of MET and AXL in tumor growth, metastasis, and therapy resistance. MET hyperactivation—through mutations, amplifications, or ligand-dependent signaling—drives oncogenic processes like cell scattering, invasion, and angiogenesis [6]. Concurrently, AXL overexpression promotes epithelial-mesenchymal transition (EMT), immune evasion, and resistance to EGFR inhibitors in NSCLC [5]. Glesatinib’s co-inhibition disrupts synergistic signaling between these kinases, as MET/AXL cross-phosphorylation amplifies downstream survival cascades [1].

Table 1: Kinase Inhibition Profile of Glesatinib

Target KinaseIC₅₀ (nM)Primary Oncogenic Functions
MET1.0Tumor cell proliferation, invasion, angiogenesis
AXL<3.0EMT, immune suppression, therapy resistance
MERTK<3.0Apoptotic cell clearance, immunosuppression
RON (MST1R)<3.0Metastasis, inflammation
TIE-2<3.0Angiogenesis, tumor microenvironment modulation

Secondary Targets: MERTK, RON, and TIE-2 Signaling Modulation

Beyond MET/AXL, glesatinib inhibits MERTK, RON (MST1R), and TIE-2 at IC₅₀ values below 3 nM [3] [6]. MERTK—a TAM family kinase like AXL—regulates efferocytosis (apoptotic cell clearance) and contributes to an immunosuppressive tumor microenvironment by dampening dendritic cell activation and promoting M2 macrophage polarization [1] [7]. RON inhibition impedes metastasis and inflammatory signaling, while TIE-2 blockade disrupts angiogenic processes mediated by angiopoietins [3] [6]. Though secondary, these off-target effects amplify glesatinib’s anti-tumor efficacy by simultaneously targeting:

  • Immune evasion pathways (via MERTK)
  • Invasive growth (via RON)
  • Tumor vasculature (via TIE-2) [1] [7].

Structural Basis of ATP-Competitive Binding Dynamics

Glesatinib functions as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of MET and AXL [3] [6]. This structural specificity distinguishes it from type I inhibitors (e.g., crizotinib), which target active kinase conformations. The compound’s aminopyrazine core facilitates deep penetration into the hydrophobic back pocket of the kinase domain, forming critical interactions:

  • Hydrogen bonding with hinge residues (e.g., MET Asp1222)
  • Van der Waals contacts with the gatekeeper residue (MET Tyr1230)
  • Stabilization via hydrophobic substitutions extending into the adenine-binding cleft [6].

For AXL, glesatinib exploits the unique "KWIAIES" signature sequence conserved in TAM kinases, enabling high-affinity binding despite structural variations across kinases [7]. This binding mode prolongs target residence time and enhances selectivity against non-TAM kinases. Molecular dynamics simulations confirm that glesatinib’s cyclopropane-dicarboxamide moiety optimizes steric complementarity with the solvent-exposed region of AXL’s catalytic domain, reducing off-target effects [3] [6].

Table 2: Key Binding Interactions of Glesatinib

Kinase DomainInteraction TypeGlesatinib Functional Group
Hinge region (e.g., MET Asp1222)Hydrogen bondingAminopyrazine core
Hydrophobic back pocketVan der Waals forcesTrifluoromethylphenyl group
DFG motif (Asp-Phe-Gly)Stabilization of inactive conformationCyclopropane-dicarboxamide
Solvent-exposed regionHydrophobic interactionsAliphatic substitutions

Downstream Signaling Pathway Disruption

MET-Driven Oncogenic Signaling

Glesatinib suppresses MET-driven oncogenesis by inhibiting phosphorylation of key downstream effectors:

  • PI3K/AKT/mTOR cascade: Blocked AKT (Ser473) phosphorylation induces apoptosis and reduces cell survival [1] [6].
  • RAS/MAPK pathway: Attenuated ERK1/2 activation decreases proliferative signals [4].
  • STAT3 transcription: Diminished STAT3 nuclear translocation downregulates EMT mediators like Snail and Twist [2].

In MET-amplified NSCLC models, this results in reversed EMT phenotypes—e.g., E-cadherin upregulation, vimentin suppression—and impaired cell migration/invasion [2] [6]. Xenograft studies confirm glesatinib’s efficacy in tumors harboring MET exon 14 skipping mutations, where constitutive kinase activity drives proliferation [6].

Cross-Talk with EGFR and VEGFR Pathways

AXL inhibition by glesatinib overcomes EGFR TKI resistance in NSCLC. AXL hyperactivation bypasses EGFR dependency via:

  • Ligand-independent dimerization with EGFR/HER2
  • Persistent PI3K/AKT signaling despite EGFR blockade [1] [5].

Glesatinib resensitizes resistant cells to erlotinib/gefitinib by suppressing AXL-mediated reactivation of these pathways [5]. Similarly, VEGFR2 inhibition synergizes with MET/AXL blockade to impair angiogenesis. Dual targeting reduces VEGF-driven endothelial cell proliferation and synergizes with anti-angiogenics like bevacizumab [3].

Metabolic Reprogramming Effects

Glesatinib disrupts tumor metabolism by inhibiting PI3K/AKT-regulated glycolysis. Key effects include:

  • Downregulation of GLUT1/4 glucose transporters
  • Reduced hexokinase-II and LDH-A expression
  • Impaired ATP production via aerobic glycolysis (Warburg effect) [1] [3].

In preclinical models, this metabolic shift increases oxidative stress and sensitizes tumors to oxidative phosphorylation inhibitors [3].

Table 3: Downstream Signaling Pathways Modulated by Glesatinib

PathwayKey EffectorsBiological Outcome
PI3K/AKT/mTORAKT, mTOR, GSK3βApoptosis induction, reduced cell survival
RAS/MAPKRAF, MEK, ERK1/2Inhibition of proliferation
JAK/STATSTAT3Suppression of EMT and immune evasion
Glycolytic metabolismHK-II, LDH-A, GLUT1Impaired Warburg effect

Properties

CAS Number

936694-12-1

Product Name

Glesatinib

IUPAC Name

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide

Molecular Formula

C31H27F2N5O3S2

Molecular Weight

619.7 g/mol

InChI

InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42)

InChI Key

YRCHYHRCBXNYNU-UHFFFAOYSA-N

SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MGCD-265; MGCD 265; MGCD265; Glesatinib; CAS#936694-12-1

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.